3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride
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Overview
Description
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinium core, a bromopyridyl group, and a pentyl linker, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Bromopyridyl Intermediate: The synthesis begins with the bromination of 2-pyridyl compounds to form 5-bromo-2-pyridyl derivatives.
Pentyl Linker Attachment: The bromopyridyl intermediate is then reacted with a pentyl halide under basic conditions to form the pentyl-substituted pyridyl compound.
Thiazolidinium Ring Formation: The final step involves the cyclization of the pentyl-substituted pyridyl compound with a thiazolidine derivative in the presence of a suitable catalyst to form the thiazolidinium ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiazolidinium ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thiazolidinium ring.
Reduction Products: Reduced forms of the thiazolidinium ring.
Scientific Research Applications
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridyl group can form strong interactions with active sites, while the thiazolidinium ring can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-1,3-thiazolidine hydrochloride
- 3-(5-(5-Bromo-2-pyridyloxy)pentyl)-4-methyl-1,3-thiazolidine hydrochloride
Uniqueness
3-(5-(5-Bromo-2-pyridyloxy)pentyl)-3-methylthiazolidinium chloride stands out due to its specific combination of a bromopyridyl group and a thiazolidinium ring, which imparts unique chemical and biological properties
Properties
CAS No. |
41288-05-5 |
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Molecular Formula |
C14H22BrClN2OS |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-[5-(5-bromopyridin-2-yl)oxypentyl]-3-methyl-1,3-thiazolidin-3-ium;chloride |
InChI |
InChI=1S/C14H22BrN2OS.ClH/c1-17(8-10-19-12-17)7-3-2-4-9-18-14-6-5-13(15)11-16-14;/h5-6,11H,2-4,7-10,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
GQXCKOFQLIXWQR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCSC1)CCCCCOC2=NC=C(C=C2)Br.[Cl-] |
Origin of Product |
United States |
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